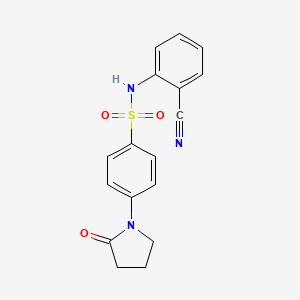
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibits JAK enzymes by binding to their active sites and preventing them from phosphorylating downstream signaling molecules. This, in turn, reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the symptoms of inflammation and tissue damage in various diseases.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have potent anti-inflammatory effects in various preclinical and clinical studies. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can also prevent tissue damage and promote tissue repair in various diseases.
实验室实验的优点和局限性
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a potent and selective inhibitor of JAK enzymes, making it a valuable tool for studying the role of JAK signaling in various diseases. It has been used in various preclinical and clinical studies to elucidate the mechanisms of action of JAK inhibitors and to identify potential therapeutic targets. However, N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has some limitations for lab experiments, including its high cost and limited availability.
未来方向
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has shown promising results in various preclinical and clinical studies, and it is currently approved for the treatment of rheumatoid arthritis and other autoimmune diseases. However, there are still many unanswered questions about its mechanism of action, long-term safety, and potential applications in other diseases. Future research directions for N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide include:
1. Studying the long-term safety and efficacy of N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in various diseases.
2. Investigating the potential applications of N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in other diseases, such as cancer and viral infections.
3. Elucidating the mechanisms of action of JAK inhibitors and identifying potential therapeutic targets.
4. Developing new JAK inhibitors with improved selectivity and efficacy.
5. Exploring the potential of combination therapies involving N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and other drugs.
In conclusion, N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a potent JAK inhibitor that has shown promising results in various preclinical and clinical studies. It has the potential to be a valuable therapeutic tool in various diseases, and future research directions will focus on elucidating its mechanisms of action, identifying new therapeutic targets, and developing new and improved JAK inhibitors.
合成方法
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2-cyanophenylboronic acid with 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride in the presence of a palladium catalyst. The resulting intermediate is then treated with N,N-dimethylacetamide dimethyl acetal to yield N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in high yield and purity.
科学研究应用
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways involved in immune response and inflammation. By inhibiting JAK enzymes, N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can reduce inflammation and prevent tissue damage in these diseases.
属性
IUPAC Name |
N-(2-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c18-12-13-4-1-2-5-16(13)19-24(22,23)15-9-7-14(8-10-15)20-11-3-6-17(20)21/h1-2,4-5,7-10,19H,3,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXBIXPFSPUFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


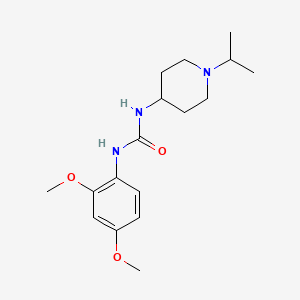
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)
![3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5816790.png)

![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5816825.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)
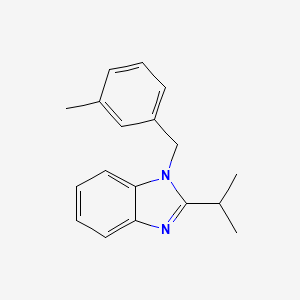
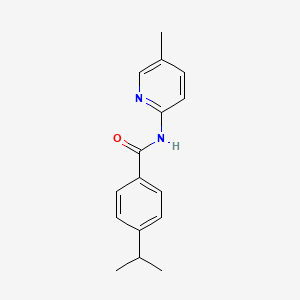
![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)
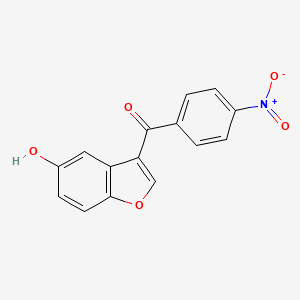
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5816886.png)